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Compound of Interest

Compound Name: 6-Sulfatoxy Melatonin-d4

Cat. No.: B12426158

An In-Depth Technical Guide to the Synthesis and Purification of 6-Sulfatoxy Melatonin-d4

This technical guide provides a comprehensive overview of the synthesis and purification of 6-
Sulfatoxy Melatonin-d4, a deuterated analog of the major metabolite of melatonin. This
document is intended for researchers, scientists, and professionals in drug development who
require a detailed understanding of the chemical processes involved in obtaining this stable
isotope-labeled compound. 6-Sulfatoxy Melatonin-d4 is crucial as an internal standard for
accurate quantification in mass spectrometry-based bioanalytical studies.

Chemical and Physical Properties

The key properties of 6-Sulfatoxy Melatonin-d4 sodium salt are summarized in the table
below.
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Property

Value

IUPAC Name

sodium;[3-(2-acetamido-1,1,2,2-
tetradeuterioethyl)-5-methoxy-1H-indol-6-yl]
sulfate[1]

Synonyms

N-[2-[5-Methoxy-6-(sulfooxy)-1H-indol-3-
yllethyl]acetamide-d4 sodium, 6-
(Sulfonyloxy)melatonin-d4 sodium salt, 6-

Hydroxymelatonin-d4 sulfate sodium salt[2][3]

CAS Number

1309935-98-5 (non-salt)[4]

Molecular Formula

C13H11:DaN2NaOeS[4]

Molecular Weight

354.35 g/mol [4]

Purity

=>98% or =299% (commercially available)[4]

Metabolic Pathway of Melatonin

Melatonin is primarily metabolized in the liver through a two-step process. The initial and rate-

limiting step is the hydroxylation of melatonin at the 6-position, catalyzed by cytochrome P450

enzymes, predominantly CYP1A2. This is followed by sulfation of the resulting 6-

hydroxymelatonin by sulfotransferase enzymes, with SULT1A1 being the major contributor, to

form the water-soluble and excretable 6-sulfatoxymelatonin.
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Metabolic pathway of melatonin to 6-sulfatoxymelatonin.

Synthesis of 6-Sulfatoxy Melatonin-d4

The synthesis of 6-Sulfatoxy Melatonin-d4 is a multi-step process that begins with the
preparation of the deuterated precursor, 6-Hydroxy Melatonin-d4, followed by its sulfation.

Step 1: Synthesis of Melatonin-d4

The synthesis of the deuterated melatonin core is the initial phase.
Experimental Protocol:
» Reaction Setup: 5-methoxytryptamine is dissolved in dry dichloromethane.

o Addition of Reagents: Dry triethylamine is added to the solution, followed by the dropwise
addition of deuterated acetyl chloride (CD3sCOCI)[5].
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e Reaction Conditions: The reaction is stirred at room temperature under an inert atmosphere.

o Work-up: The reaction mixture is washed with water and brine. The organic layer is dried
over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield
Melatonin-d4.

Step 2: Synthesis of 6-Hydroxy Melatonin-d4

This step introduces the hydroxyl group at the 6-position of the indole ring.

Experimental Protocol:

N-Protection: Melatonin-d4 is reacted with a suitable protecting group, such as ethyl
chloroformate, to protect the indole nitrogen.

o Friedel-Crafts Acylation: A regioselective Friedel-Crafts acylation is performed at the 6-
position using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

» Baeyer-Villiger Oxidation: The resulting 6-acetylmelatonin-d4 derivative undergoes a Baeyer-
Villiger oxidation using an oxidizing agent like m-chloroperoxybenzoic acid (nCPBA) to
introduce the hydroxyl group.

Deprotection: The protecting group is removed to yield 6-Hydroxy Melatonin-d4.

Step 3: Sulfation of 6-Hydroxy Melatonin-d4

The final step is the sulfation of the hydroxyl group to yield the target compound.
Experimental Protocol:

o Formation of Sulfating Agent: A complex is formed by reacting chlorosulfonic acid with
dimethylformamide (DMF)[5][6].

» Sulfation Reaction: 6-Hydroxy Melatonin-d4 is dissolved in DMF and reacted with the pre-
formed sulfating complex|[6].

o Reaction Quenching: The reaction is quenched by the addition of a suitable buffer.
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e |solation: The crude 6-Sulfatoxy Melatonin-d4 is isolated.

Experimental Workflow

The overall workflow for the synthesis and purification of 6-Sulfatoxy Melatonin-d4 is depicted
below.

Click to download full resolution via product page

Workflow for the synthesis and purification of 6-Sulfatoxy Melatonin-d4.

Purification of 6-Sulfatoxy Melatonin-d4

The purification of the final compound is critical to remove by-products and inorganic impurities
introduced during the synthesis[5]. A multi-step purification strategy is often employed.

Initial Purification: Column Chromatography

Experimental Protocol:
o Stationary Phase: Silica gel is commonly used as the stationary phase.

» Elution: A gradient of solvents, such as dichloromethane and methanol, is used to elute the
compounds.

o Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography
(TLC) to identify those containing the desired product.

Final Purification: Preparative High-Performance Liquid
Chromatography (HPLC)
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For achieving high purity, preparative HPLC is the method of choice.
Experimental Protocol:
e Column: A reversed-phase C18 column is typically used.

o Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or
trifluoroacetic acid, is employed.

« Injection: The partially purified product from column chromatography is dissolved in a
suitable solvent and injected onto the column.

» Fraction Collection: Fractions corresponding to the main product peak are collected.

» Lyophilization: The collected fractions are lyophilized to obtain the pure 6-Sulfatoxy
Melatonin-d4 as a solid.

Characterization

The identity and purity of the final product are confirmed using various analytical techniques.

Analytical Technique Purpose

) Confirms the chemical structure and isotopic
Nuclear Magnetic Resonance (NMR) )
labeling.

Mass Spect try (MS) Determines the molecular weight and confirms
ass Spectrometry 8
the elemental composition.

High-Performance Liquid Chromatography

Assesses the purity of the final compound.
(HPLC)

This guide outlines the essential steps for the synthesis and purification of 6-Sulfatoxy
Melatonin-d4. The provided protocols are based on established chemical principles and may
require optimization depending on the specific laboratory conditions and available equipment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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